

# Impact of hemolysis on the accuracy of 1,5-Anhydrosorbitol measurements.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,5-Anhydrosorbitol

Cat. No.: B7820596

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## Technical Support Center: 1,5-Anhydroglucitol (1,5-AG) Measurements

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Anhydroglucitol (1,5-AG) assays.

### Frequently Asked Questions (FAQs)

Q1: Does hemolysis impact the accuracy of 1,5-Anhydroglucitol (1,5-AG) measurements?

A1: No, studies have shown that 1,5-Anhydroglucitol (1,5-AG) measurements are not influenced by hemolysis.<sup>[1][2][3][4]</sup> Unlike HbA1c, which can be falsely lowered in patients with hemolytic conditions due to a shortened erythrocyte lifespan, 1,5-AG is a stable marker in serum or plasma and accurately reflects glycemic control even in the presence of hemolysis.<sup>[3]</sup> This makes 1,5-AG a more reliable marker for short-term glycemic control in patient populations with conditions causing hemolysis.

Q2: Why is HbA1c affected by hemolysis while 1,5-AG is not?

A2: The differential impact of hemolysis on these two markers is due to their fundamental biological differences. HbA1c is a measure of glycated hemoglobin within red blood cells. Hemolysis leads to the premature destruction of these cells, reducing the average age of the

erythrocyte population and, consequently, resulting in a falsely low HbA1c reading. In contrast, 1,5-AG is a polyol that exists freely in the blood plasma. Its concentration is regulated by glomerular filtration and tubular reabsorption in the kidneys, a process that is not affected by the lifespan of red blood cells. Therefore, the destruction of red blood cells during hemolysis does not alter the circulating levels of 1,5-AG.

Q3: What are the common methods for measuring 1,5-AG?

A3: 1,5-AG can be measured in various sample types, including serum, plasma, and saliva. The primary methods used for quantification are:

- **Enzymatic Assays:** These are the most common methods used in clinical settings. Commercially available kits, such as the GlycoMark™ assay, use an enzymatic reaction to produce a colorimetric or other detectable signal. These methods are generally rapid, specific, and can be automated.
- **Chromatography-Mass Spectrometry:** Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive and precise. They are often considered the gold standard for accuracy but are more complex and costly, typically used in research settings.

Q4: Can the GlycoMark™ enzymatic assay be used for saliva samples?

A4: While the GlycoMark™ assay is highly correlated with mass spectrometry for serum samples, it does not show a good correlation for saliva. This discrepancy is due to the presence of galactose in saliva, which is structurally similar to 1,5-AG and interferes with the enzymatic assay, leading to inaccurate results. For accurate measurement of 1,5-AG in saliva, LC-MS is the recommended method.

## Troubleshooting Guide: Unexpected 1,5-AG Results

Issue: 1,5-AG levels are lower than expected, but hemolysis is not a suspected issue.

This guide provides potential causes and troubleshooting steps for unexpectedly low 1,5-AG readings when hemolysis has been ruled out.

Potential Cause	Explanation	Recommended Action
Poor Glycemic Control	The most common reason for low 1,5-AG is hyperglycemia. When blood glucose exceeds the renal threshold (approx. 180 mg/dL), glucose competitively inhibits the reabsorption of 1,5-AG in the kidneys, leading to its increased excretion in urine and lower serum levels.	Correlate the 1,5-AG results with other glycemic markers like fasting plasma glucose, postprandial glucose, and HbA1c. Low 1,5-AG is an expected finding in individuals with poor glycemic control.
Medications	Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of diabetic drugs that lower blood glucose by inducing glucosuria. This mechanism also increases the excretion of 1,5-AG, leading to artificially low levels that do not reflect glycemic control.	Review the subject's medication history. 1,5-AG should not be used as a glycemic marker in patients taking SGLT2 inhibitors.
Patient Conditions	Certain medical conditions can affect 1,5-AG levels independently of glycemic status. These include pregnancy, chronic liver disease, and severe renal impairment.	Review the subject's clinical history for confounding conditions. The utility of 1,5-AG may be limited in these specific populations.
Assay Interference	Although robust, enzymatic assays can be subject to interference. For example, extremely high levels of triglycerides (hypertriglyceridemia) may affect results.	Review sample integrity and check for lipemia. If interference is suspected, consider re-analysis using a different method, such as LC-MS.

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Biological Variation

1,5-AG levels can vary based on factors such as gender, with males typically having slightly higher levels than females.

Ensure that results are being compared to the appropriate reference intervals for the population being studied.

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## Data Summary

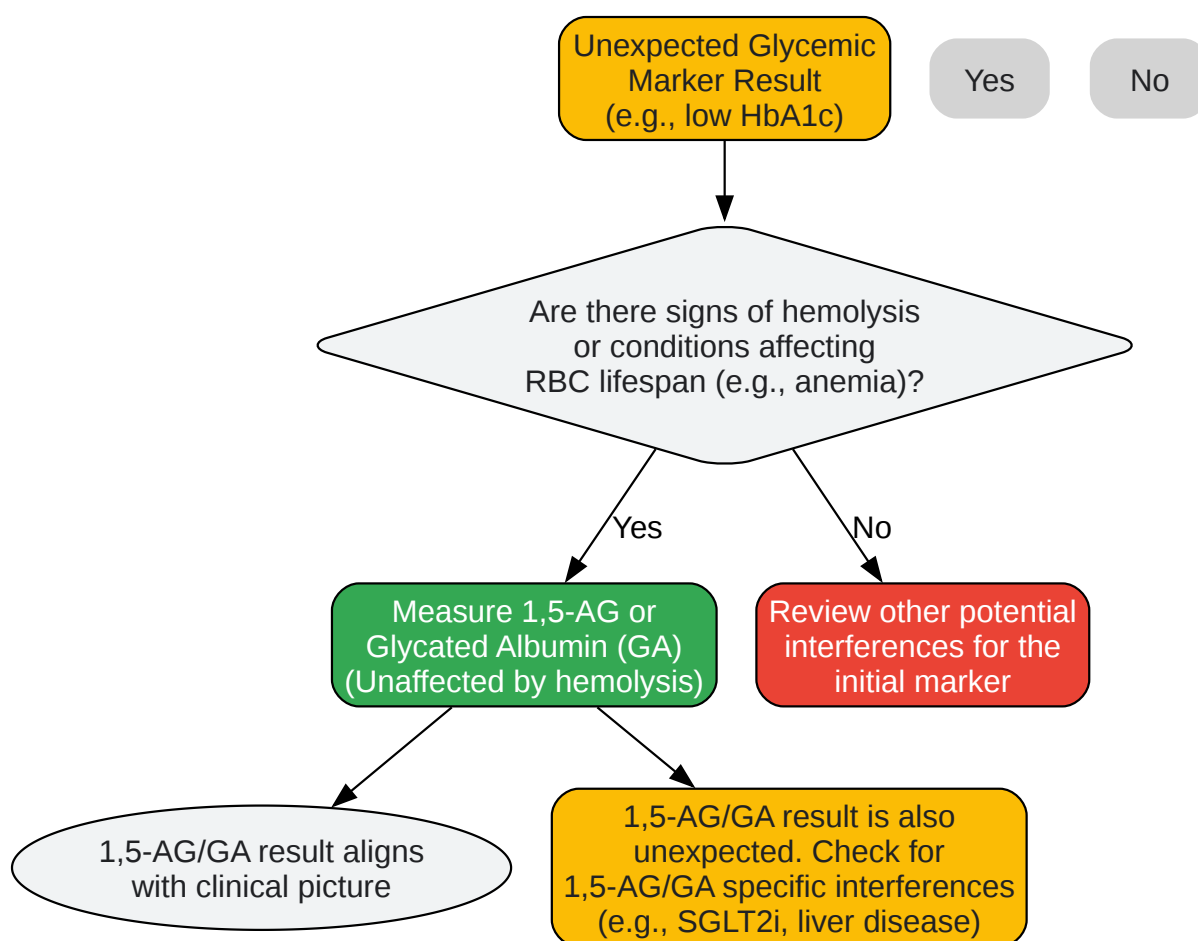
The following table compares 1,5-AG with other common glycemic markers, highlighting key characteristics and known interferences.

Marker	Timeframe of Glycemic Control	Sample Type	Primary Advantages	Known Interferences / Limitations
1,5-Anhydroglucitol (1,5-AG)	Short-term (1-2 weeks)	Serum, Plasma	Reflects glycemic excursions and postprandial hyperglycemia; Not affected by hemolysis.	SGLT2 inhibitors, pregnancy, severe renal or liver disease.
Hemoglobin A1c (HbA1c)	Long-term (2-3 months)	Whole Blood	Well-established marker for long-term glycemic control.	Affected by hemolysis, anemia, hemoglobinopathies, blood transfusions, renal failure.
Glycated Albumin (GA)	Intermediate-term (2-3 weeks)	Serum, Plasma	Useful in situations where HbA1c is unreliable (e.g., hemolysis); Not affected by hemolysis.	Conditions affecting albumin metabolism (e.g., nephrotic syndrome, thyroid dysfunction, liver cirrhosis).
Fructosamine	Intermediate-term (2-3 weeks)	Serum, Plasma	Reflects average glucose over a shorter period than HbA1c.	Conditions affecting total protein/albumin concentrations; high levels of ascorbic acid.

## Visualizations and Protocols

## Logical Workflow for Investigating Glycemic Marker Discrepancies

This diagram outlines the decision-making process when a glycemic marker result is unexpected or does not align with the clinical picture.

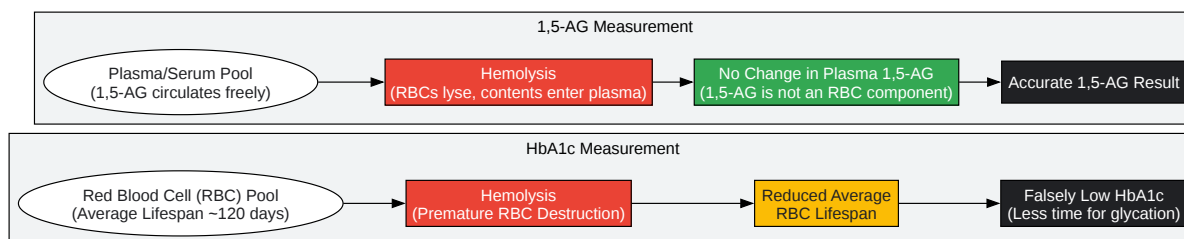


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Caption: Troubleshooting workflow for unexpected glycemic marker results.

## Mechanism of Hemolysis Interference: HbA1c vs. 1,5-AG

This diagram illustrates why hemolysis interferes with HbA1c measurements but not with 1,5-AG.



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## References

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- To cite this document: BenchChem. [Impact of hemolysis on the accuracy of 1,5-Anhydrosorbitol measurements.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7820596#impact-of-hemolysis-on-the-accuracy-of-1-5-anhydrosorbitol-measurements>]

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